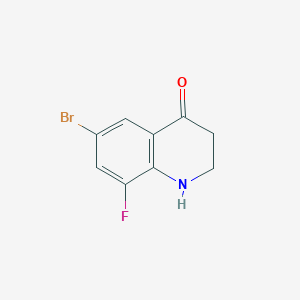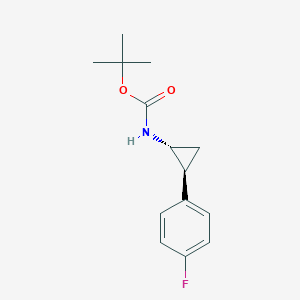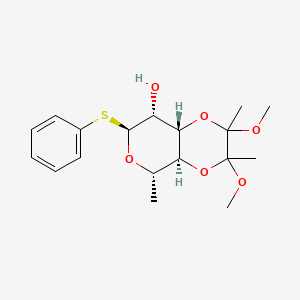![molecular formula C10H13N3O B12848057 (S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chiral compound that features a benzimidazole core, which is a significant structural motif in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield benzimidazole-2-carboxylic acid, while nucleophilic substitution can introduce various functional groups at the aminomethyl position.
Aplicaciones Científicas De Investigación
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The aminomethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Aminobenzimidazole: Contains an amino group at the 2-position, similar to the aminomethyl group in the target compound.
1-(2-Hydroxyethyl)benzimidazole: Features a hydroxyethyl group similar to the ethanol group in the target compound.
Uniqueness
(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its chiral nature and the specific arrangement of functional groups, which can lead to distinct biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(1S)-1-[4-(aminomethyl)-1H-benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C10H13N3O/c1-6(14)10-12-8-4-2-3-7(5-11)9(8)13-10/h2-4,6,14H,5,11H2,1H3,(H,12,13)/t6-/m0/s1 |
Clave InChI |
BNCVNUWOPAHDAT-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=NC2=C(C=CC=C2N1)CN)O |
SMILES canónico |
CC(C1=NC2=C(C=CC=C2N1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)
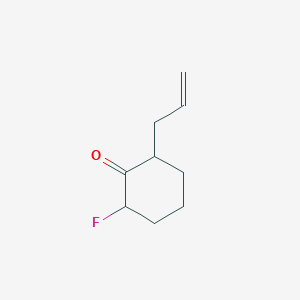
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)

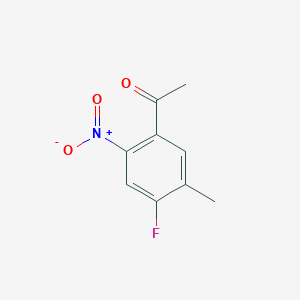
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
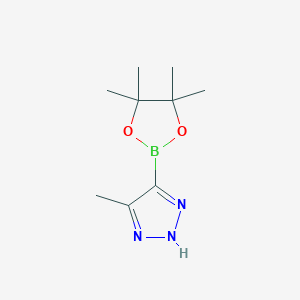

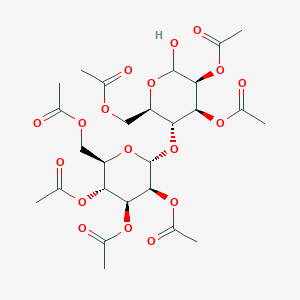
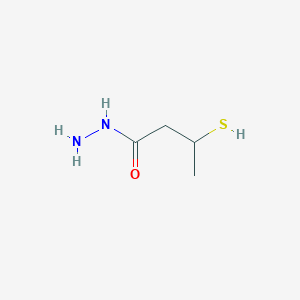
![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
